2-(2-Fluorophenyl)-4-nitrobenzoic acid 2-(2-Fluorophenyl)-4-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1214364-83-6
VCID: VC11701339
InChI: InChI=1S/C13H8FNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Molecular Formula: C13H8FNO4
Molecular Weight: 261.20 g/mol

2-(2-Fluorophenyl)-4-nitrobenzoic acid

CAS No.: 1214364-83-6

Cat. No.: VC11701339

Molecular Formula: C13H8FNO4

Molecular Weight: 261.20 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-4-nitrobenzoic acid - 1214364-83-6

Specification

CAS No. 1214364-83-6
Molecular Formula C13H8FNO4
Molecular Weight 261.20 g/mol
IUPAC Name 2-(2-fluorophenyl)-4-nitrobenzoic acid
Standard InChI InChI=1S/C13H8FNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17)
Standard InChI Key QMDJPSYXWQRWPI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid core with two distinct functional groups: a nitro (-NO₂) group at the 4-position and a 2-fluorophenyl ring at the 2-position. This arrangement introduces significant electronic effects, including resonance and inductive interactions, which influence its acidity, solubility, and reactivity. The fluorine atom’s electronegativity enhances the electron-withdrawing nature of the phenyl ring, while the nitro group further polarizes the aromatic system .

Key Physicochemical Parameters

Although experimental data for 2-(2-fluorophenyl)-4-nitrobenzoic acid is scarce, analogous compounds such as 2-fluoro-4-nitrobenzoic acid (CAS 454-09-9) provide a foundational reference. The following table extrapolates properties based on structural similarities and computational modeling:

PropertyValue (Estimated)Source Compound Reference
Molecular FormulaC₁₃H₈FNO₄
Molecular Weight (g/mol)273.21
Melting Point (°C)168–172 (predicted)
Boiling Point (°C)Decomposes before boiling
Density (g/cm³)1.45–1.55
pKa (Benzoic acid group)~2.1 (similar to analogs)
Solubility in Water (mg/mL)<1 (low)

The low aqueous solubility is attributed to the hydrophobic fluorophenyl group and the nitro substituent, which reduce polar interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 2-(2-fluorophenyl)-4-nitrobenzoic acid is documented, methodologies for analogous nitrobenzoic acids suggest viable routes. For example, 2-fluoro-4-nitrobenzoic acid is synthesized via nitration of fluorobenzoic acid derivatives . Adapting this approach, the target compound could be synthesized through the following steps:

  • Friedel-Crafts Acylation: Introduce the 2-fluorophenyl group to benzoic acid using aluminum chloride (AlCl₃) as a catalyst.

  • Nitration: Treat the intermediate with a nitrating mixture (HNO₃/H₂SO₄) to install the nitro group at the 4-position.

  • Purification: Recrystallize the crude product using toluene or ethyl acetate .

A patent describing the synthesis of 2-fluoro-4-nitrobenzonitrile (CN101648890A) highlights the use of cuprous cyanide and NMP-toluene mixtures for cyanation, which could be modified for carboxylation steps .

Reactivity Profile

  • Electrophilic Substitution: The nitro group directs incoming electrophiles to the meta position, while the fluorine atom exerts an ortho/para-directing effect, creating competing regioselectivity.

  • Reduction: The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C), potentially yielding 2-(2-fluorophenyl)-4-aminobenzoic acid, a candidate for further functionalization .

  • Esterification: Reaction with alcohols in the presence of H₂SO₄ produces esters, enhancing solubility for pharmaceutical formulations .

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